Cas no 1368462-02-5 (3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine)

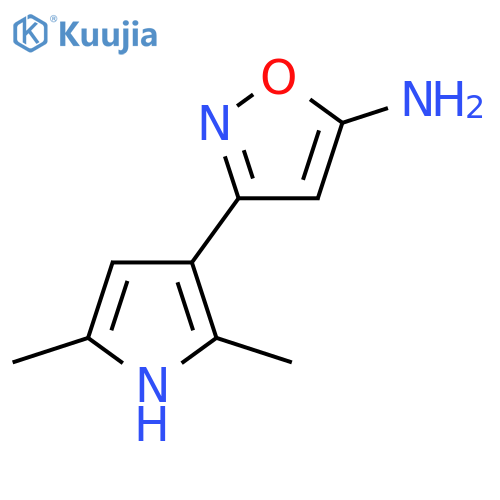

1368462-02-5 structure

商品名:3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine

- EN300-1865431

- 1368462-02-5

-

- インチ: 1S/C9H11N3O/c1-5-3-7(6(2)11-5)8-4-9(10)13-12-8/h3-4,11H,10H2,1-2H3

- InChIKey: NSOQXVUJGQNIJK-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(C2C=C(C)NC=2C)=N1)N

計算された属性

- せいみつぶんしりょう: 177.090211983g/mol

- どういたいしつりょう: 177.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1865431-1.0g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1865431-2.5g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 2.5g |

$2771.0 | 2023-09-18 | ||

| Enamine | EN300-1865431-10g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 10g |

$6082.0 | 2023-09-18 | ||

| Enamine | EN300-1865431-5g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 5g |

$4102.0 | 2023-09-18 | ||

| Enamine | EN300-1865431-0.1g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 0.1g |

$1244.0 | 2023-09-18 | ||

| Enamine | EN300-1865431-0.5g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 0.5g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1865431-1g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 1g |

$1414.0 | 2023-09-18 | ||

| Enamine | EN300-1865431-0.05g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1865431-0.25g |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine |

1368462-02-5 | 0.25g |

$1300.0 | 2023-09-18 |

3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1368462-02-5 (3-(2,5-dimethyl-1H-pyrrol-3-yl)-1,2-oxazol-5-amine) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬